4-(Azidomethyl)-1-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is an organic compound that features an azido group (-N₃), a fluoro group (-F), and a nitro group (-NO₂) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(Bromomethyl)-1-fluoro-2-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-1-fluoro-2-nitrobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance safety and efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Sodium azide (NaN₃): Used for introducing the azido group.
Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for the reduction of the nitro group.
Copper (I) catalysts: Employed in the Huisgen cycloaddition reaction to form triazoles.
Major Products
Aminobenzene derivatives: Formed from the reduction of the nitro group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Nitrene intermediates: Formed from the oxidation of the azido group.
Scientific Research Applications
4-(Azidomethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: Potentially used in bioconjugation techniques where the azido group can react with biomolecules containing alkyne groups.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-fluoro-2-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance:
Nitrene Formation: The azido group can be converted into a nitrene intermediate, which is highly reactive and can insert into C-H bonds, facilitating polymer crosslinking.
Triazole Formation: The azido group can react with alkynes to form triazoles via the Huisgen 1,3-dipolar cycloaddition, a reaction widely used in click chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a nitro group.
4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole: Contains an imidazole ring and a butyl group, differing in the functional groups attached to the benzene ring.
Uniqueness
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-(azidomethyl)-1-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGIEDQLKMDZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.